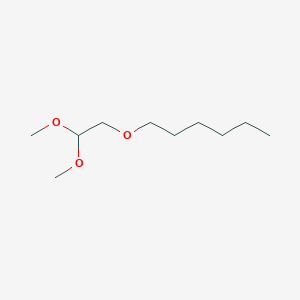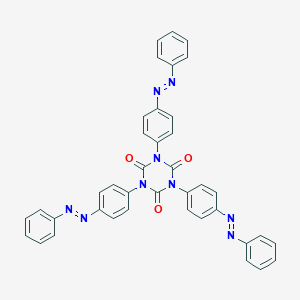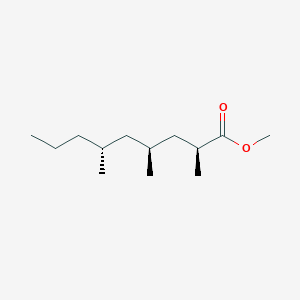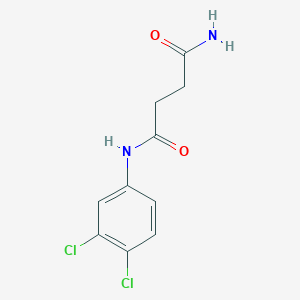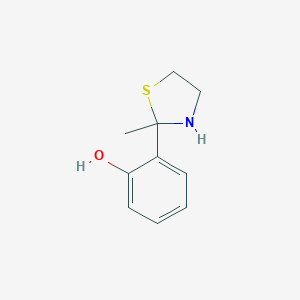
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as Mitochonic acid 5 (MA-5), is a small molecule that has been shown to have potential therapeutic effects on mitochondrial dysfunction. Mitochondria are known as the powerhouses of the cell, responsible for producing energy in the form of ATP. Mitochondrial dysfunction has been implicated in a variety of diseases, including neurodegenerative diseases, cancer, and metabolic disorders.
Wirkmechanismus
MA-5 works by activating the mitochondrial protease ClpP, which is responsible for removing damaged proteins from the mitochondria. This leads to improved mitochondrial function and increased ATP production. In addition, MA-5 has been shown to increase the expression of mitochondrial genes and improve mitochondrial biogenesis.
Biochemische Und Physiologische Effekte
MA-5 has been shown to have a variety of biochemical and physiological effects. In addition to improving mitochondrial function, MA-5 has been shown to increase the expression of antioxidant genes, reduce oxidative stress, and improve glucose metabolism. MA-5 has also been shown to have anti-inflammatory effects and may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MA-5 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach the mitochondria. However, one limitation is that it may not be effective in all types of mitochondrial dysfunction and may have off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on MA-5. One area of research could be to investigate its potential as a therapy for other mitochondrial diseases, such as Leigh syndrome or mitochondrial myopathy. Another area of research could be to investigate the potential of MA-5 in combination with other therapies, such as antioxidants or anti-inflammatory agents. Finally, research could be done to investigate the safety and efficacy of MA-5 in human clinical trials.
Synthesemethoden
MA-5 can be synthesized using a multi-step process involving the reaction of 2-mercaptophenol with 2-bromoacetophenone to form the intermediate 2-(2-hydroxyphenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidine to form MA-5.
Wissenschaftliche Forschungsanwendungen
MA-5 has been shown to have potential therapeutic effects on mitochondrial dysfunction in a variety of diseases. For example, in a study published in the journal Cell Metabolism, researchers found that MA-5 improved mitochondrial function in mouse models of Parkinson's disease and extended their lifespan. Another study published in the journal Nature Communications found that MA-5 improved mitochondrial function in a mouse model of Alzheimer's disease and improved cognitive function.
Eigenschaften
CAS-Nummer |
16763-42-1 |
|---|---|
Produktname |
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Molekularformel |
C10H13NOS |
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
Kanonische SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
Synonyme |
2-(2-Methyl-2-thiazolidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



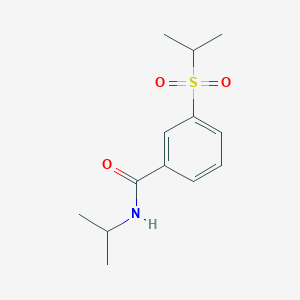
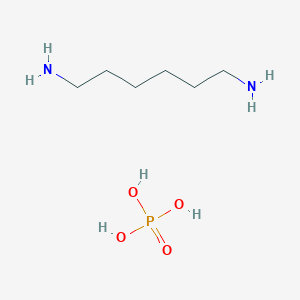
![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
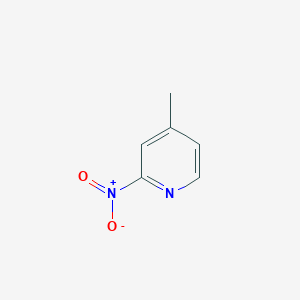
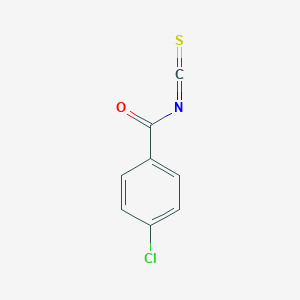
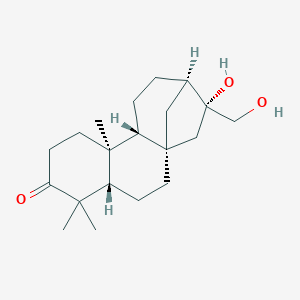
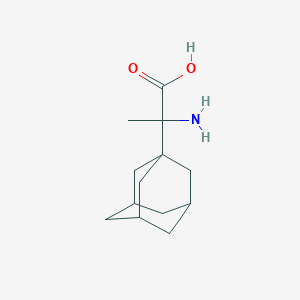
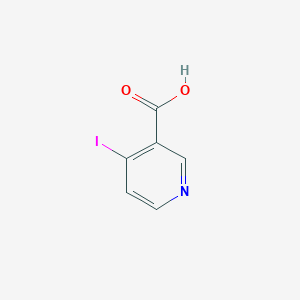
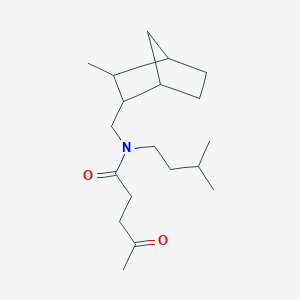
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)
